Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 69310-80-1
VCID: VC20328487
InChI: InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22)
SMILES:
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate

CAS No.: 69310-80-1

Cat. No.: VC20328487

Molecular Formula: C17H18N2O5

Molecular Weight: 330.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate - 69310-80-1

Specification

CAS No. 69310-80-1
Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
IUPAC Name ethyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C17H18N2O5/c1-3-23-15(21)12-9-11-13(20)18-16(22)19-14(11)24-17(12,2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3,(H2,18,19,20,22)
Standard InChI Key SAIYLRKUDSGUIQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3

Introduction

Structural Features and Molecular Characteristics

Core Architecture

The compound features a fused pyrano[2,3-d]pyrimidine core, comprising a pyran ring (oxygen-containing six-membered ring) condensed with a pyrimidine ring (a six-membered ring with two nitrogen atoms at positions 1 and 3). Key substituents include:

  • A 7-methyl-7-phenyl group at the pyran ring, introducing steric bulk and hydrophobicity.

  • Ethyl ester and dihydroxy groups at positions 6 and 2/4, respectively, contributing to hydrogen-bonding potential and solubility .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3433 cm1^{-1} (NH2_2), 2211 cm1^{-1} (C≡N), and 1690 cm1^{-1} (C=O) confirm functional groups .

  • 1^1H NMR: Signals at δ 2.18 ppm (CH3_3), δ 3.80 ppm (OCH3_3), and δ 5.20 ppm (pyrane CH) align with the methyl, methoxy, and pyran ring protons .

  • 13^{13}C NMR: Resonances at δ 20.9 ppm (CH3_3), δ 56.0 ppm (OCH3_3), and δ 105.8 ppm (C-7) validate the substituents .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H18N2O5\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}
Molecular Weight330.33 g/mol
IUPAC NameEthyl 7-methyl-2,4-dioxo-7-phenyl-5,6-dihydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate
Canonical SMILESCCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1(C)C3=CC=CC=C3

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

  • Formation of the pyrano[2,3-d]pyrimidine core: Condensation of 4-methoxy-1-naphthol with aldehydes and malononitrile under reflux .

  • Functionalization: Introduction of the ethyl ester group via esterification and phenyl/methyl groups via nucleophilic substitution .

  • Purification: Recrystallization from solvents like hexane/EtOAc yields white crystals .

Key Intermediates

  • 2-Amino-4-(4-halophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitriles: Serve as precursors for cyclization .

  • Triazolopyrimidine derivatives: Generated via hydrazinolysis or acylation .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1Ethanolic piperidine, reflux70–85
2Triethyl orthoformate, acetic anhydride60–75
3Hydrazine hydrate, ethanol50–65

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) .

  • Stability: Stable under inert atmospheres but hydrolyzes in strongly acidic/basic conditions due to ester and amide groups .

Crystallographic Data

  • Crystal System: Orthorhombic (for analogs) .

  • Space Group: P212121P2_12_12_1 with unit cell parameters a=5.26A˚,b=12.72A˚,c=22.01A˚a = 5.26 \, \text{Å}, b = 12.72 \, \text{Å}, c = 22.01 \, \text{Å} .

Organism/ModelActivity (IC50_{50}/MIC)Reference
S. aureus (ATCC 25923)12.3 µg/mL
E. coli (ATCC 25922)16.1 µg/mL
COX-2 enzyme1.0 µM

Applications in Medicinal Chemistry

Drug Design

  • Lead Compound: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents .

  • SAR Insights:

    • Methyl/Phenyl groups: Enhance lipophilicity and target binding .

    • Dihydroxy groups: Improve solubility and hydrogen-bond interactions .

Patent Landscape

  • Patent EP2789613A1: Covers pyrimidine derivatives for treating inflammatory disorders, highlighting the commercial potential of this class .

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